tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring substituted with an ethoxy group, and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(6-ethoxypyridin-3-yl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrrolidine and pyridine derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug candidates targeting various diseases such as cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
- tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-5-20-14-9-8-12(11-17-14)13-7-6-10-18(13)15(19)21-16(2,3)4/h8-9,11,13H,5-7,10H2,1-4H3 |
InChI Key |
WTAWEYHCVQSBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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